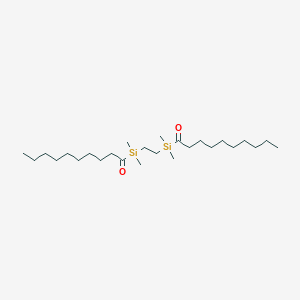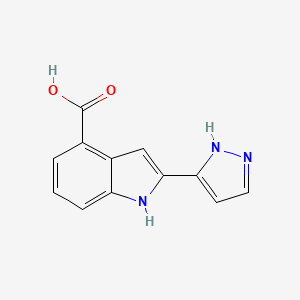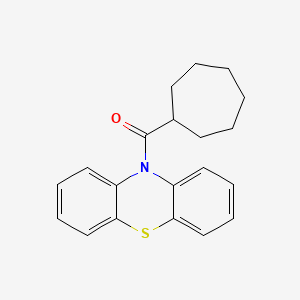![molecular formula C24H15N B14204113 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-60-7](/img/structure/B14204113.png)
2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H15N. It is a derivative of benzonitrile, characterized by the presence of ethynyl groups and a methylphenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as bromine or nitric acid, leading to halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups and aromatic rings allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(2-Acetamidophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to similar compounds.
Propriétés
Numéro CAS |
823227-60-7 |
|---|---|
Formule moléculaire |
C24H15N |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-methylphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H15N/c1-19-8-2-3-9-20(19)14-15-21-10-4-5-11-22(21)16-17-23-12-6-7-13-24(23)18-25/h2-13H,1H3 |
Clé InChI |
NJQZVZAMHRKGKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
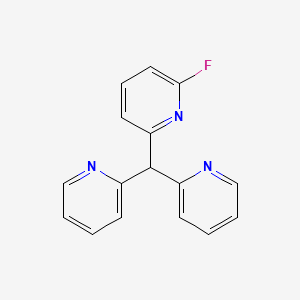
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
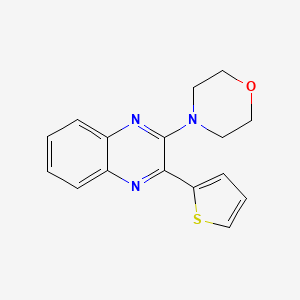
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)

![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)

